molecular formula C15H20FNO4S B2731714 (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate CAS No. 1289585-25-6

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B2731714
CAS No.: 1289585-25-6
M. Wt: 329.39
InChI Key: SRDWIHGJVMGGGW-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-derived compound featuring a tert-butyl carbamate group and a 4-fluorophenyl sulfonyl substituent. Its tert-butyl carbamate group contributes to steric protection of the amine, a common strategy in prodrug design or peptide synthesis .

Properties

IUPAC Name

tert-butyl (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDWIHGJVMGGGW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring through an alkylation reaction using tert-butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Mechanism of Action

Synthesis Overview:
The synthesis of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate typically involves:

  • Formation of the pyrrolidine ring through cyclization.
  • Introduction of the fluorophenyl sulfonyl group via sulfonylation.
  • Esterification with tert-butyl alcohol under acidic conditions.

Mechanism of Action:
The compound interacts with specific enzymes or receptors, primarily through the sulfonyl group, which can inhibit enzyme activity by binding to active sites. The fluorophenyl moiety contributes to enhanced binding affinity, potentially leading to significant biological effects.

Anticancer Activity

Research indicates that compounds with sulfonamide structures exhibit anticancer properties. Although specific studies on (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate are scarce, its structural relatives have demonstrated promising results in inhibiting cancer cell proliferation across various types, including leukemia and melanoma .

Case Studies and Research Findings

Recent studies have focused on the broader class of sulfonamidic compounds, which share structural similarities with (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate:

  • Anticancer Evaluation : A series of novel pyridine-sulfonamide derivatives were synthesized and evaluated for anticancer activity, revealing significant cytotoxic effects against various cancer cell lines .
  • Mechanistic Insights : Research into related compounds has elucidated mechanisms of action involving apoptosis induction in cancer cells, suggesting similar pathways may be exploitable for (S)-tert-butyl derivatives .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, physicochemical, and functional differences between the target compound and its analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS/Reference Molecular Weight Key Substituents Functional Groups Structural Notes
(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate Not provided 329.387 4-fluorophenyl sulfonyl at C3 Sulfonyl, tert-butyl carbamate Chiral center at pyrrolidine C3; planar sulfonyl group enhances polarity
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate 1354010-97-1 329.387 Same as above Same as above Enantiomer of target; identical molecular properties but distinct stereochemical activity
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate 1431720-86-3 232.28 Amino at C3, fluorine at C4 Amine, tert-butyl carbamate Lacks sulfonyl group; fluorine on pyrrolidine ring instead of aryl group
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 1290191-73-9 236.24 Difluoro at C3, amino at C4 Amine, tert-butyl carbamate Difluoro substitution increases electronegativity; no sulfonyl or aryl groups
tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate Not provided 218.25 Fluorine at C4, carbamate at C3 Carbamate Cis-configuration; fluorine directly on pyrrolidine; no sulfonyl moiety

Enantiomeric Comparison

The (R)-enantiomer (CAS 1354010-97-1) is commercially available at 97% purity, priced from €190/100 mg . For example, in kinase inhibitors or receptor ligands, one enantiomer may show higher potency than the other .

Substituent and Functional Group Variations

  • Sulfonyl vs.
  • Fluorine Positioning : Fluorine on the 4-fluorophenyl ring (target) versus pyrrolidine C4 (CAS 1431720-86-3) alters electronic distribution. Aryl fluorine enhances metabolic stability, while aliphatic fluorine may influence ring conformation .
  • Ring Size : Piperidine analogs (e.g., CAS 169750-42-9) exhibit larger ring size, reducing ring strain but increasing conformational flexibility compared to pyrrolidine derivatives .

Physicochemical Properties

  • Polarity : The sulfonyl group increases hydrophilicity relative to carbamate- or amine-only analogs, impacting solubility and logP values.

Research Implications and Limitations

  • Synthetic Utility : The tert-butyl carbamate group is widely used in peptide synthesis, suggesting the target compound could serve as a chiral building block. Its sulfonyl group may also facilitate sulfonamide-based drug development .
  • Data Gaps : Biological activity data (e.g., IC₅₀, toxicity) are absent in the provided evidence. Structural similarity metrics (e.g., ’s “1.00” score for CAS 1431720-86-3) may prioritize core structure over functional group differences, limiting predictive accuracy .
  • Commercial Availability : The (R)-enantiomer is marketed for laboratory use, but the (S)-form’s availability and pricing remain unclear .

Biological Activity

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the class of sulfonyl pyrrolidines. Its unique structural features make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : (S)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₀FNO₄S
  • Molecular Weight : 329.39 g/mol
  • CAS Number : 1289585-25-6

The presence of a tert-butyl ester group, a fluorophenyl sulfonyl group, and a pyrrolidine ring contributes to its biological potential.

The biological activity of (S)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is significant in the context of various therapeutic applications.
  • Receptor Modulation : The fluorophenyl group enhances binding affinity and specificity for certain receptors, potentially influencing signal transduction pathways involved in disease processes.

Anticancer Potential

The compound's ability to modulate enzyme activity may also extend to cancer therapeutics. Pyrrolidine derivatives have been explored for their role in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, compounds targeting the PDK1 pathway have shown promise in reducing tumor growth .

Study on Pyrrole Derivatives

A recent study evaluated several pyrrole derivatives for their antibacterial activity, revealing that modifications at the phenyl ring significantly influenced potency . Although (S)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate was not directly tested, the findings underscore the importance of structural variations in enhancing biological activity.

Mechanistic Insights into Enzyme Inhibition

Research has demonstrated that compounds with sulfonamide or sulfonyl groups can effectively inhibit enzymes critical for bacterial survival . This suggests that (S)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate may possess similar inhibitory properties, warranting further investigation.

Summary of Biological Activities

Activity TypePotential EfficacyReferences
AntibacterialMIC values between 3.12 - 12.5 µg/mL against S. aureus
AnticancerInhibition of cell proliferation via PDK1 modulation
Enzyme InhibitionPotential inhibition of key enzymes

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-tert-butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves sulfonylation of a pyrrolidine intermediate. For example, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C . To ensure stereochemical integrity, chiral chromatography or asymmetric catalysis (e.g., using Boc-protected intermediates) is recommended. NMR (1H, 13C) and polarimetry are critical for confirming enantiomeric excess .

Q. How is the compound’s structure validated, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm), and fluorophenyl-sulfonyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]+ for C15H20FNO4S: calculated m/z 336.1082) .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (as in related piperidine derivatives) is definitive .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store under inert gas (N2/Ar) at –20°C in amber glass to prevent hydrolysis of the Boc group. Stability studies using HPLC or TLC can monitor degradation (e.g., tert-butyl cleavage under acidic conditions) .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine C3 position influence reactivity in cross-coupling reactions?

  • Methodology : Compare (S)- and (R)-isomers in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 141699-57-2) showed distinct reactivity in nucleophilic substitutions due to steric effects . Kinetic studies under varied conditions (e.g., Pd catalysts, ligands) can quantify enantioselectivity .

Q. What strategies mitigate low yields in sulfonylation steps, and how are competing side reactions addressed?

  • Methodology :

  • Optimized Reaction Conditions : Use sulfonyl chlorides with electron-withdrawing groups (e.g., 4-fluorophenylsulfonyl chloride) to enhance electrophilicity.
  • Byproduct Analysis : TLC or LC-MS monitors sulfonic acid byproducts. Additives like NaHCO3 or molecular sieves improve yields by scavenging HCl .
  • Catalysis : DMAP accelerates sulfonylation via intermediate stabilization, as seen in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate synthesis (42% yield) .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., enzymes with sulfonamide-binding pockets). The 4-fluorophenyl group may enhance hydrophobic interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity in analogs like tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) .

Q. What contradictions exist in reported synthetic routes, and how can they be resolved?

  • Case Study : reports 42% yield for a phosphonate analog, while achieved 69% for a sulfonate derivative. This discrepancy may arise from differing leaving groups (phosphoryl vs. sulfonyl). Systematic screening of bases (e.g., Et3N vs. DIPEA) and solvents (CH2Cl2 vs. THF) can identify optimal conditions .

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